WYK431
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Overview
Description
WYK431 is a potent inhibitor of proliferation activity against a broad spectrum of human cancer cell lines, induces G2/M phase arrest and apoptosis through the PI3K/Akt pathway.
Scientific Research Applications
Anticancer Effects in Gastric Cancer Cells
WYK431, a novel quinazoline derivative, has demonstrated potent inhibition of proliferation in a variety of human cancer cell lines. In a study focused on human gastric cancer BGC823 cells, this compound was found to inhibit cell proliferation, induce G2/M phase arrest, and trigger apoptosis. This process involves the activation of caspase-3 and caspase-9, upregulation of Bax, and disruption of mitochondrial membrane potential. The study also highlighted that this compound downregulates the levels of the PI3K/Akt signaling pathway. Additionally, it effectively suppressed tumor growth in xenograft models in mice, showing potential as a promising anticancer agent. This suggests its role in targeting specific cell cycle phases and apoptotic pathways in cancer treatment (Wang et al., 2014).
Properties
Molecular Formula |
C27H33ClN6O2 |
---|---|
Molecular Weight |
509.051 |
IUPAC Name |
Methyl 4-([6-chloro-2-([1'-methyl-(1,4'-bipiperidin)-4-yl]amino)quinazolin-4-yl]amino)benzoate |
InChI |
InChI=1S/C27H33ClN6O2/c1-33-13-11-22(12-14-33)34-15-9-21(10-16-34)30-27-31-24-8-5-19(28)17-23(24)25(32-27)29-20-6-3-18(4-7-20)26(35)36-2/h3-8,17,21-22H,9-16H2,1-2H3,(H2,29,30,31,32) |
InChI Key |
FFQCNUJINDFHLE-UHFFFAOYSA-N |
SMILES |
O=C(OC)C1=CC=C(NC2=C3C=C(Cl)C=CC3=NC(NC4CCN(C5CCN(C)CC5)CC4)=N2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WYK431; WYK-431; WYK 431 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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